N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine
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Overview
Description
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three carbon atoms. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphines in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate phosphonium salt, which is then deprotonated to yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often involves the use of Grignard reagents or organolithium compounds. These reagents react with chlorophosphines to form the corresponding phosphine compounds. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation of the phosphine .
Chemical Reactions Analysis
Types of Reactions
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the corresponding phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as borane-dimethylsulfide complex are used.
Substitution: Reactions typically involve electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphine.
Substitution: Formation of new phosphine derivatives.
Scientific Research Applications
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine involves its ability to coordinate with metal centers. The phosphorus atom in the compound acts as a nucleophile, forming a bond with the metal center. This coordination can activate the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it can be oxidized or reduced, influencing the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine with three trimethoxy-substituted phenyl groups.
Uniqueness
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is unique due to its specific structure, which includes diethylamino groups. This structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications. The presence of diethylamino groups can also influence the compound’s solubility and reactivity compared to other tertiary phosphines .
Properties
CAS No. |
16111-57-2 |
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Molecular Formula |
C15H36N3P |
Molecular Weight |
289.44 g/mol |
IUPAC Name |
N-[bis(diethylaminomethyl)phosphanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H36N3P/c1-7-16(8-2)13-19(14-17(9-3)10-4)15-18(11-5)12-6/h7-15H2,1-6H3 |
InChI Key |
OLAVNUMCBMWBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CP(CN(CC)CC)CN(CC)CC |
Origin of Product |
United States |
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